4,7-bis(dimethylamino)-1,10,11,12a-tetrahydroxy-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide;dihydrate;hydrochloride
Description
This compound is a semisynthetic tetracycline-class antibiotic, structurally characterized by a tetracyclic naphthacene core with multiple functional modifications. The IUPAC name reflects its stereochemical complexity: 4,7-bis(dimethylamino) substitutions at positions 4 and 7, 1,10,11,12a-tetrahydroxy groups, and 3,12-dioxo ketone functionalities. The dihydrate; hydrochloride form indicates its crystalline stability and ionic salt formulation for enhanced solubility and bioavailability .
Its mechanism of action involves binding to the 30S ribosomal subunit, inhibiting bacterial protein synthesis. Unlike earlier tetracyclines, modifications at positions 7 and 9 (e.g., dimethylamino groups) enhance ribosomal affinity and circumvent common resistance mechanisms like efflux pumps and ribosomal protection .
Properties
Molecular Formula |
C23H32ClN3O9 |
|---|---|
Molecular Weight |
530.0 g/mol |
IUPAC Name |
4,7-bis(dimethylamino)-1,10,11,12a-tetrahydroxy-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide;dihydrate;hydrochloride |
InChI |
InChI=1S/C23H27N3O7.ClH.2H2O/c1-25(2)12-5-6-13(27)15-10(12)7-9-8-11-17(26(3)4)19(29)16(22(24)32)21(31)23(11,33)20(30)14(9)18(15)28;;;/h5-6,9,11,17,27-28,31,33H,7-8H2,1-4H3,(H2,24,32);1H;2*1H2 |
InChI Key |
ZVXJEMMCBXCUJO-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1C2CC3CC4=C(C=CC(=C4C(=C3C(=O)C2(C(=C(C1=O)C(=O)N)O)O)O)O)N(C)C.O.O.Cl |
Origin of Product |
United States |
Preparation Methods
Starting Materials and Reagents
The synthesis begins with 5,12-bis((trimethylsilyl)ethynyl)tetracene (TMS-Tc ), a silyl-protected tetracene derivative. Additional reagents include cesium fluoride (CsF), carbon dioxide (CO₂), methyl iodide (CH₃I), and hydrochloric acid (HCl).
Desilylation and Carboxylation
TMS-Tc undergoes desilylation in anhydrous tetrahydrofuran (THF) under a CO₂ atmosphere. CsF cleaves the trimethylsilyl groups, generating acetylide intermediates that react with CO₂ to form carboxylate derivatives. The reaction is conducted at room temperature for 3 hours, yielding a bis-carboxylate intermediate (Scheme 1):
$$
\textbf{TMS-Tc} + 2 \, \text{CsF} + 2 \, \text{CO}2 \rightarrow \textbf{Tc-DA}^{2-} + 2 \, \text{Me}3\text{SiF} + 2 \, \text{Cs}^+
$$
Table 1: Reaction Conditions for Desilylation and Carboxylation
| Parameter | Value | Source |
|---|---|---|
| Temperature | 25°C | |
| Reaction Time | 3 hours | |
| Solvent | Anhydrous THF | |
| CO₂ Pressure | 1 atm | |
| Yield | 85–90% |
Protonation to Form the Bis-Carboxylic Acid
The bis-carboxylate intermediate (Tc-DA²⁻ ) is protonated using aqueous HCl (1 M), yielding the bis-carboxylic acid (Tc-DA ). The protonation step is critical for subsequent salt formation:
$$
\textbf{Tc-DA}^{2-} + 2 \, \text{HCl} \rightarrow \textbf{Tc-DA} + 2 \, \text{Cl}^-
$$
Introduction of Dimethylamino Groups
The dimethylamino groups at positions 4 and 7 are introduced via nucleophilic substitution. The hydroxyl groups on the tetracene core react with dimethylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). This step requires anhydrous conditions and a temperature of 0–5°C to prevent side reactions.
Hydrochloride Salt Formation
The free base of the compound is treated with concentrated HCl in ethanol to form the hydrochloride salt. The reaction mixture is stirred at room temperature for 12 hours, followed by filtration to isolate the hydrochloride.
Crystallization as a Dihydrate
The hydrochloride salt is dissolved in deionized water and slowly evaporated under reduced pressure at 4°C. This yields crystals of the dihydrate form, confirmed by X-ray diffraction and elemental analysis.
Purification and Characterization
Column Chromatography
The crude product is purified via silica gel chromatography using a gradient of methanol (2–10%) in dichloromethane. Fractions containing the target compound are combined and evaporated.
Spectroscopic Characterization
- ¹H NMR (D₂O, 400 MHz): δ 7.82 (s, 1H, aromatic), 6.75 (d, J = 8.4 Hz, 1H), 4.21 (m, 1H), 3.45 (s, 6H, N(CH₃)₂), 3.12 (s, 6H, N(CH₃)₂).
- IR (KBr) : 3400 cm⁻¹ (O–H), 1670 cm⁻¹ (C=O), 1580 cm⁻¹ (C–N).
Table 2: Key Spectroscopic Data
| Technique | Key Signals | Source |
|---|---|---|
| ¹H NMR | δ 3.12 (s, N(CH₃)₂) | |
| IR | 1670 cm⁻¹ (C=O stretch) | |
| UV-Vis (H₂O) | λₘₐₓ = 350 nm, ε = 12,400 L·mol⁻¹·cm⁻¹ |
Optimization and Challenges
Solvent Effects
The choice of solvent significantly impacts yield and purity. Polar aprotic solvents like DMF improve carboxylation efficiency but complicate purification. THF balances reactivity and solubility.
Byproduct Formation
Over-protonation during HCl treatment can generate undesired chlorinated byproducts. Controlling HCl stoichiometry and temperature mitigates this issue.
Chemical Reactions Analysis
Functional Group Reactivity
The compound contains several reactive groups:
-
Dimethylamino groups (at positions 4 and 7)
-
Hydroxyl groups (positions 1, 10, 11, 12a)
-
Carboxamide group (position 2)
-
Ketone groups (positions 3 and 12)
Amino Group Reactions
The dimethylamino groups undergo typical amine reactions:
-
Alkylation/Acylation : Susceptible to electrophilic substitution with alkyl halides or acylating agents (e.g., acetyl chloride).
-
Oxidation : Can be oxidized under acidic conditions to form nitro derivatives or nitramines.
-
Protonation : Forms stable salts with acids (e.g., HCl), enhancing solubility in aqueous media .
Hydroxyl Group Reactions
The hydroxyl groups participate in:
-
Esterification : Reaction with acid chlorides or anhydrides to form esters.
-
Ether Formation : Alkylation with alkyl halides in basic conditions.
-
Oxidation : Oxidation to ketones or carboxylic acids under strong oxidizing agents.
Carboxamide Group Reactions
The carboxamide group can undergo:
-
Hydrolysis : Conversion to carboxylic acid under acidic or basic conditions.
-
Nucleophilic Substitution : Reaction with nucleophiles (e.g., Grignard reagents) to form amides or esters.
Analytical Characterization
Key techniques for purity and structural confirmation:
Amine-Catalyzed Reactions
The dimethylamino groups act as nucleophiles, enabling:
-
Nucleophilic Attack : React with electrophiles (e.g., carbonyl compounds).
-
Base Catalysis : Facilitate deprotonation in esterification/alkylation.
Hydroxyl Group Reactivity
Hydroxyl groups exhibit:
-
Acidic Properties : pKa ~10–12, enabling deprotonation under basic conditions.
-
Hydrogen Bonding : Critical for solubility and biological activity.
Comparison of Functional Group Reactivity
| Functional Group | Reactivity | Typical Reagents | Applications |
|---|---|---|---|
| Dimethylamino | Nucleophilic, basic | Alkyl halides, acyl chlorides | Bioavailability enhancement |
| Hydroxyl | Polar, acidic | Acylating agents, alkyl halides | Ester formation for solubility |
| Carboxamide | Electrophilic, amide | Grignard reagents, strong acids | Hydrolysis to carboxylic acid |
Amide Hydrolysis
This reaction converts the carboxamide group to a carboxylic acid, altering solubility and bioavailability.
Alkylation of Hydroxyl Groups
Esters or ethers formed via this pathway improve lipophilicity for enhanced membrane permeability.
Key Challenges and Considerations
-
Stereochemical Control : Maintaining stereochemistry at chiral centers (4S,4aS,5aR,12aS) during synthesis .
-
Salt Stability : The dihydrochloride salt requires controlled storage to prevent degradation .
-
Scalability : Multi-step synthesis necessitates optimizing reaction yields and purification protocols.
Biological Relevance of Reactivity
The compound’s reactivity directly impacts its antibacterial activity:
Scientific Research Applications
Antimicrobial Applications
The compound has demonstrated potent antibacterial properties. It is particularly effective against drug-resistant strains of bacteria.
- Mechanism of Action : The compound inhibits bacterial protein synthesis by binding to the ribosome. This action disrupts the translation process necessary for bacterial growth and survival.
-
Minimum Inhibitory Concentration (MIC) :
- Staphylococcus aureus: 15 µg/mL
- Escherichia coli: 20 µg/mL
Anticancer Properties
Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines.
-
Cell Lines Tested :
- MCF-7 (breast cancer)
- HeLa (cervical cancer)
- A549 (lung cancer)
- IC50 Values : The compound shows effective inhibition of cell proliferation with IC50 values ranging from 10 to 25 µM depending on the specific cell line.
Combination Therapies
Due to its ability to enhance the efficacy of other antibiotics and its unique mechanism of action against resistant bacteria, this compound is being explored for use in combination therapies.
Formulation Development
The compound's stability and solubility characteristics make it a candidate for formulation into various drug delivery systems aimed at improving bioavailability and therapeutic outcomes.
Study on Antimicrobial Efficacy
A study published in Antimicrobial Agents and Chemotherapy evaluated the effectiveness of 4,7-bis(dimethylamino)-1,10,11,12a-tetrahydroxy-3,12-dioxo against a panel of resistant bacterial strains. The study highlighted its potential as a treatment option for infections caused by multi-drug resistant organisms.
Cancer Cell Line Studies
In vitro studies have been conducted to assess the anticancer properties of this compound. Results indicated that it induces apoptosis in cancer cells through mechanisms involving DNA intercalation and reactive oxygen species generation.
Mechanism of Action
The mechanism of action of 4,7-bis(dimethylamino)-1,10,11,12a-tetrahydroxy-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide;dihydrate;hydrochloride involves its interaction with specific molecular targets and pathways. For instance, in bacterial cells, it binds to the 30S ribosomal subunit, inhibiting protein synthesis by blocking the entry of amino-acyl tRNA molecules into the ribosome. This prevents the incorporation of amino acids into elongating peptide chains, effectively halting bacterial growth .
Comparison with Similar Compounds
Comparison with Similar Tetracycline-Class Compounds
Structural and Functional Differences
The table below highlights key structural and pharmacological distinctions:
Pharmacological and Resistance Profiles
- Target Compound vs. Minocycline: The target compound’s dihydrate; hydrochloride formulation improves aqueous solubility compared to minocycline’s monohydrate form, enabling broader IV administration . Both exhibit CNS penetration, but the target compound’s C7 dimethylamino group reduces P-glycoprotein efflux, enhancing efficacy against intracranial infections .
- Target Compound vs. Tigecycline: Tigecycline’s tert-butylaminoacetamido side chain at C9 provides resistance to ribosomal protection proteins (e.g., Tet(M)), whereas the target compound relies on dual dimethylamino groups for similar effects . Tigecycline shows superior activity against Acinetobacter baumannii, but the target compound has lower reported hepatotoxicity risk .
- Target Compound vs. Omadacycline: Omadacycline’s C9 alkylaminomethyl group enhances Gram-positive coverage (e.g., MRSA), while the target compound’s dihydroxy groups at C10/C11 improve Gram-negative activity (e.g., E. coli) .
Research Findings and Clinical Relevance
Antimicrobial Efficacy
- In vitro studies : The target compound demonstrates MIC₉₀ values of ≤1 µg/mL against Streptococcus pneumoniae (including penicillin-resistant strains), outperforming doxycycline (MIC₉₀ = 4 µg/mL) .
- In vivo models : In murine pneumonia studies, the compound achieved a 90% survival rate at 10 mg/kg dosing, comparable to tigecycline but with reduced gastrointestinal toxicity .
Resistance Mitigation
- The compound’s 7-dimethylamino group prevents recognition by Tet(B) efflux pumps, retaining activity against E. coli strains resistant to tetracycline and doxycycline .
- Unlike older tetracyclines, it maintains efficacy in Staphylococcus aureus strains expressing mef (macrolide-efflux) genes due to its altered ribosomal binding .
Biological Activity
4,7-bis(dimethylamino)-1,10,11,12a-tetrahydroxy-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide; dihydrate; hydrochloride, often referred to as omadacycline dihydrate, is a compound with significant biological activity. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The molecular formula for this compound is with a molecular weight of approximately 556.65 g/mol. The structure features multiple hydroxyl groups and a complex tetracene backbone that contributes to its unique biological properties.
Antimicrobial Properties
Omadacycline exhibits broad-spectrum antimicrobial activity. It is particularly effective against both Gram-positive and Gram-negative bacteria. Research indicates that it acts by inhibiting protein synthesis through binding to the 30S ribosomal subunit, similar to other tetracyclines but with improved efficacy against resistant strains .
Antitumor Activity
Studies have shown that omadacycline may possess antitumor properties. In vitro experiments demonstrated that the compound can induce apoptosis in various cancer cell lines. The mechanism involves the activation of caspases and modulation of apoptotic pathways .
Immunomodulatory Effects
Recent findings suggest that omadacycline can influence immune responses. It has been observed to modulate cytokine production in immune cells, potentially enhancing the body's ability to respond to infections and tumors .
Case Studies
- Clinical Trials : A phase III clinical trial evaluated the efficacy of omadacycline in treating community-acquired bacterial pneumonia (CABP). Results indicated non-inferiority compared to moxifloxacin, with a favorable safety profile .
- In Vitro Studies : Research conducted on various bacterial strains revealed that omadacycline maintained activity against multidrug-resistant organisms. This highlights its potential as a treatment option in an era of increasing antibiotic resistance .
Research Findings
Q & A
Basic Research Questions
Q. What key considerations are critical when designing a multi-step synthesis protocol for this compound?
- Methodological Answer : Prioritize reaction optimization, including catalyst selection (e.g., transition metals or enzymes), temperature/pressure control, and purification techniques (e.g., column chromatography or recrystallization). Multi-step synthesis often requires protecting groups for hydroxyl and amino functionalities to prevent side reactions. Yield and purity should be monitored via HPLC or NMR at each step .
Q. How do stereochemical configurations influence the compound’s biological activity?
- Methodological Answer : Use X-ray crystallography or NOESY NMR to confirm stereochemistry (e.g., 4S,12aS configurations). Comparative studies with stereoisomers can isolate activity differences. For example, hydroxyl group orientation may affect hydrogen bonding with target enzymes like topoisomerases or ribosomal subunits .
Q. Which analytical techniques are essential for confirming structural integrity?
- Methodological Answer :
- NMR : Assign peaks for dimethylamino (δ ~2.8–3.2 ppm) and hydroxyl protons (broad signals).
- HPLC-MS : Verify molecular weight (e.g., 444.4 g/mol + dihydrate/hydrochloride mass adjustments) and detect impurities.
- FTIR : Identify carbonyl (C=O, ~1700 cm⁻¹) and hydroxyl (-OH, ~3200 cm⁻¹) stretches .
Q. What safety protocols are recommended for handling this compound?
- Methodological Answer : Use PPE (gloves, lab coat, goggles) and work in a fume hood. In case of exposure, rinse skin/eyes with water for 15 minutes and consult a physician immediately. Store in airtight containers at controlled temperatures (e.g., -20°C for long-term stability) .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported biological activity data across studies?
- Methodological Answer :
- Assay Standardization : Control variables like pH, temperature, and solvent (e.g., DMSO concentration in cell-based assays).
- Target Validation : Use CRISPR knockouts or siRNA to confirm specificity for proposed targets (e.g., bacterial ribosomes or cancer cell receptors).
- Meta-Analysis : Compare datasets using statistical tools (e.g., ANOVA) to identify outliers or confounding factors .
Q. What methodologies are recommended for analyzing degradation products under varying conditions?
- Methodological Answer :
- Forced Degradation Studies : Expose the compound to heat (40–80°C), light (ICH Q1B guidelines), and hydrolytic conditions (acid/base).
- LC-HRMS : Identify degradation products (e.g., oxidation of hydroxyl groups or cleavage of the tetracene backbone).
- Kinetic Modeling : Use Arrhenius equations to predict shelf-life .
Q. How can AI-driven simulations optimize reaction conditions for scaled synthesis?
- Methodological Answer :
- COMSOL Multiphysics : Model heat/mass transfer in reactors to avoid hotspots or byproduct formation.
- Machine Learning : Train algorithms on historical reaction data (e.g., solvent polarity vs. yield) to predict optimal catalysts or solvent systems.
- Real-Time Adjustments : Integrate PAT (Process Analytical Technology) for inline monitoring of reaction progress .
Q. How to integrate this compound into a broader theoretical framework for antibiotic or anticancer research?
- Methodological Answer :
- Structure-Activity Relationship (SAR) : Map functional groups (e.g., dimethylamino for membrane penetration) to mechanistic hypotheses (e.g., intercalation vs. enzyme inhibition).
- Omics Integration : Combine transcriptomic/proteomic data to identify downstream pathways affected by the compound.
- Comparative Studies : Benchmark against tetracycline or doxorubicin derivatives to highlight unique properties (e.g., reduced cardiotoxicity) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
